N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
Overview
Description
N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide is a complex organic compound characterized by its adamantyl group, a furan ring, and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be synthesized through the reaction of 1-adamantyl bromide with a suitable nucleophile, such as methylamine, under basic conditions.
Synthesis of the Furan Ring: The furan ring can be constructed via the cyclization of appropriate precursors, often involving the use of furfural or furfuryl alcohol.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where 2-chloro-5-nitrophenol reacts with a suitable leaving group on the furan ring.
Final Coupling Reaction: The final step involves coupling the adamantylmethyl intermediate with the substituted furan ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: The nitro group in the nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group in the nitrophenoxy moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the
Properties
IUPAC Name |
N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c24-19-3-1-17(26(28)29)8-21(19)30-12-18-2-4-20(31-18)22(27)25-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,14-16H,5-7,9-13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLAEAQJPHXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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